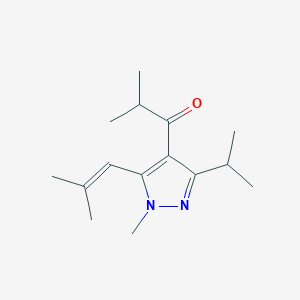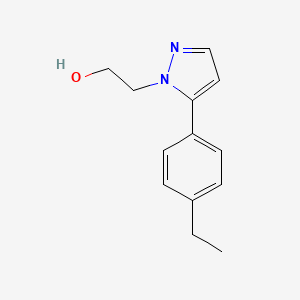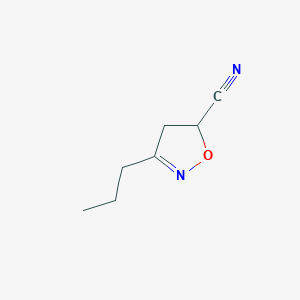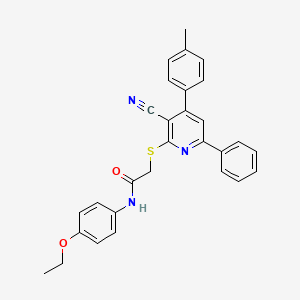![molecular formula C15H12ClNO3 B11780250 3-(Benzo[d][1,3]dioxol-5-yl)-7-chloro-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B11780250.png)
3-(Benzo[d][1,3]dioxol-5-yl)-7-chloro-3,4-dihydro-2H-benzo[b][1,4]oxazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Benzo[d][1,3]dioxol-5-yl)-7-chloro-3,4-dihydro-2H-benzo[b][1,4]oxazine is a complex organic compound that features a unique combination of aromatic and heterocyclic structures. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and applications in drug development.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Benzo[d][1,3]dioxol-5-yl)-7-chloro-3,4-dihydro-2H-benzo[b][1,4]oxazine typically involves multi-step reactions. One common method includes the use of a Pd-catalyzed C-N cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and high-throughput screening to identify the most efficient catalysts and reaction conditions. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered to enhance the sustainability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
3-(Benzo[d][1,3]dioxol-5-yl)-7-chloro-3,4-dihydro-2H-benzo[b][1,4]oxazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the oxazine ring to its corresponding amine.
Substitution: Halogen substitution reactions can introduce different substituents on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Halogenation reactions often use reagents like N-bromosuccinimide (NBS) and iodine (I₂) in the presence of catalysts.
Major Products
The major products formed from these reactions include various substituted derivatives of the original compound, which can exhibit different biological activities and chemical properties .
Wissenschaftliche Forschungsanwendungen
3-(Benzo[d][1,3]dioxol-5-yl)-7-chloro-3,4-dihydro-2H-benzo[b][1,4]oxazine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments
Wirkmechanismus
The mechanism of action of 3-(Benzo[d][1,3]dioxol-5-yl)-7-chloro-3,4-dihydro-2H-benzo[b][1,4]oxazine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound can also interfere with cellular signaling pathways, leading to the modulation of various biological processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(Benzo[d][1,3]dioxol-5-ylamino)-N-(4-fluorophenyl)thiophene-2-carboxamide: Known for its anticancer properties and ability to overcome chemoresistance.
1-benzo[1,3]dioxol-5-yl-3-N-fused heteroaryl indoles: Exhibits significant anticancer activity against various cancer cell lines.
Uniqueness
3-(Benzo[d][1,3]dioxol-5-yl)-7-chloro-3,4-dihydro-2H-benzo[b][1,4]oxazine stands out due to its unique combination of aromatic and heterocyclic structures, which confer distinct chemical reactivity and biological activity.
Eigenschaften
Molekularformel |
C15H12ClNO3 |
|---|---|
Molekulargewicht |
289.71 g/mol |
IUPAC-Name |
3-(1,3-benzodioxol-5-yl)-7-chloro-3,4-dihydro-2H-1,4-benzoxazine |
InChI |
InChI=1S/C15H12ClNO3/c16-10-2-3-11-14(6-10)18-7-12(17-11)9-1-4-13-15(5-9)20-8-19-13/h1-6,12,17H,7-8H2 |
InChI-Schlüssel |
PUNXFSYDTCGGBO-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(NC2=C(O1)C=C(C=C2)Cl)C3=CC4=C(C=C3)OCO4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-(3-Fluorophenyl)-5-(methylsulfonyl)-1H-thieno[2,3-c]pyrazol-3-amine](/img/structure/B11780169.png)













